molecular formula C21H19F3N4O2 B6540678 3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1058376-00-3

3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6540678
CAS No.: 1058376-00-3
M. Wt: 416.4 g/mol
InChI Key: DVXMZSRPGQPOEM-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a pyridazine ring and a phenyl ring. Urea derivatives are often used in medicinal chemistry due to their versatile biological activities . The pyridazine ring is a less common heterocycle but has been found in some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, and the phenyl ring, a six-membered ring with six carbon atoms . The trifluoromethyl group would add electronegativity to the molecule.


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the urea group might participate in condensation reactions, and the phenyl group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s stability and lipophilicity .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures should be taken when handling this compound, including using personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

1-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)16-9-4-5-10-18(16)26-20(30)25-13-6-14-28-19(29)12-11-17(27-28)15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXMZSRPGQPOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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